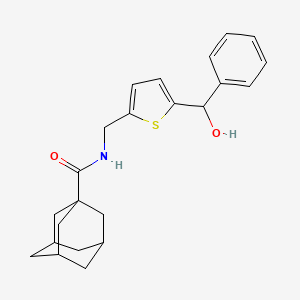

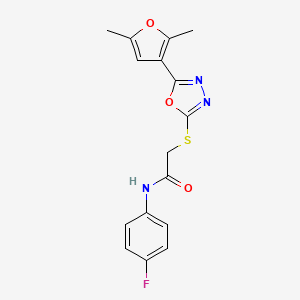

![molecular formula C15H10N2O B2817775 5-{naphtho[2,1-b]furan-2-yl}-1H-pyrazole CAS No. 1025724-76-8](/img/structure/B2817775.png)

5-{naphtho[2,1-b]furan-2-yl}-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-{naphtho[2,1-b]furan-2-yl}-1H-pyrazole” is a compound that contains a naphthofuran moiety, which is known to exhibit a wide spectrum of biological and pharmacological activities . The compound is synthesized from ethyl naphtho[2,1-]furan-2-carboxylate in good yield .

Synthesis Analysis

The synthesis of “5-{naphtho[2,1-b]furan-2-yl}-1H-pyrazole” involves several steps. The required starting material, ethyl naphtho[2,1-]furan-2-carboxylate, is reacted with hydrazine hydrate in the presence of an acid catalyst in ethanol to produce naphtho[2,1-]furan-2-carbohydrazide . This compound is then reacted with chalcones under specific conditions (using acetic acid as a catalyst and dioxane as a solvent at reflux temperature) to obtain the title compounds .

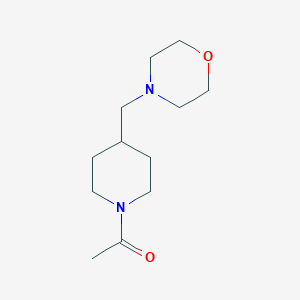

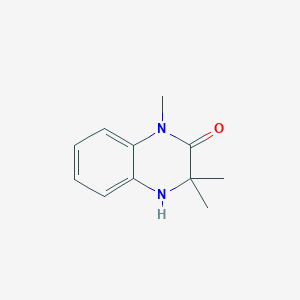

Molecular Structure Analysis

The molecular structure of “5-{naphtho[2,1-b]furan-2-yl}-1H-pyrazole” is complex, with a naphthofuran moiety attached to a pyrazole ring . The structure of the compound was confirmed by IR, 1H-NMR/13C-NMR, and mass spectral studies .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5-{naphtho[2,1-b]furan-2-yl}-1H-pyrazole” include the reaction of ethyl naphtho[2,1-]furan-2-carboxylate with hydrazine hydrate to produce naphtho[2,1-]furan-2-carbohydrazide . This is followed by a condensation reaction with chalcones to obtain the title compounds .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Furan derivatives, including “5-{naphtho[2,1-b]furan-2-yl}-1H-pyrazole”, have shown significant antibacterial activity . They have been used in the search for new drugs to combat microbial resistance . Similarly, benzofuran compounds, such as “5-benzoebenzofuran-2-yl-1H-pyrazole”, have also demonstrated strong antibacterial activities .

Anticancer Activity

Benzofuran derivatives have shown promising anticancer activities . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .

Antioxidative Activity

Benzofuran compounds have shown antioxidative activities . They have potential applications in the treatment of diseases caused by oxidative stress.

Antiviral Activity

Benzofuran compounds have demonstrated antiviral activities . For example, a novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity .

Anti-inflammatory Activity

Benzofuran derivatives have been found to have anti-inflammatory properties . They can potentially be used in the treatment of inflammatory diseases.

Enzyme Inhibition

Benzofuran compounds have been found to act as efficient enzyme inhibitors . They have shown inhibitory effects on enzymes like carbonic anhydrase, tyrosinase, topoisomerase I, farnesyl transferase, LSD1 (lysine specific demethylase 1), and histamine receptors .

Antiprotozoal Activity

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, including antiprotozoal activity .

Antidepressant and Anti-anxiolytic Activity

Furan has a variety of therapeutic advantages, such as antidepressant and anti-anxiolytic activities .

Eigenschaften

IUPAC Name |

5-benzo[e][1]benzofuran-2-yl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O/c1-2-4-11-10(3-1)5-6-14-12(11)9-15(18-14)13-7-8-16-17-13/h1-9H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEMQHGAVHQVEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=CC=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3,5-Dimethylpyrazol-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B2817694.png)

![4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline](/img/structure/B2817698.png)

![1-(4-Methoxyphenyl)-5-oxo-N-[4-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2817702.png)

![3-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/no-structure.png)